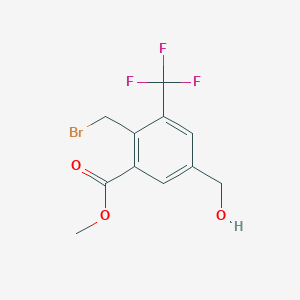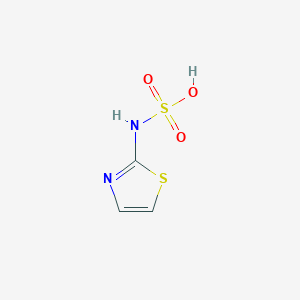![molecular formula C12H9N3O4S B13987553 n-[(2,4-Dinitrophenyl)sulfanyl]aniline CAS No. 18998-33-9](/img/structure/B13987553.png)
n-[(2,4-Dinitrophenyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfenamide,2,4-dinitro-N-phenyl-: is an organic compound with the molecular formula C12H9N3O4S It is a derivative of benzenesulfenamide, characterized by the presence of two nitro groups at the 2 and 4 positions and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfenamide,2,4-dinitro-N-phenyl- typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group, forming the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of benzenesulfenamide,2,4-dinitro-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenesulfenamide,2,4-dinitro-N-phenyl- can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfenamides.
Applications De Recherche Scientifique
Benzenesulfenamide,2,4-dinitro-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of benzenesulfenamide,2,4-dinitro-N-phenyl- involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or interacting with essential functional groups. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide: A simpler derivative with a sulfonamide group attached to the benzene ring.
N-Phenylbenzenesulfonamide: Similar structure but lacks the nitro groups.
2,4-Dinitrobenzenesulfonamide: Contains nitro groups but differs in the position and nature of the substituents.
Uniqueness: Benzenesulfenamide,2,4-dinitro-N-phenyl- is unique due to the presence of both nitro groups and a phenyl group attached to the nitrogen atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
18998-33-9 |
|---|---|
Formule moléculaire |
C12H9N3O4S |
Poids moléculaire |
291.28 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-6-7-12(11(8-10)15(18)19)20-13-9-4-2-1-3-5-9/h1-8,13H |
Clé InChI |
LXXAVHSAUOQQLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


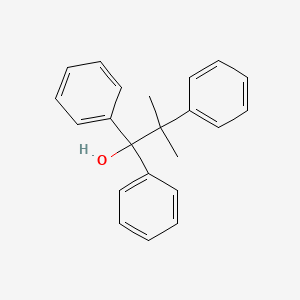
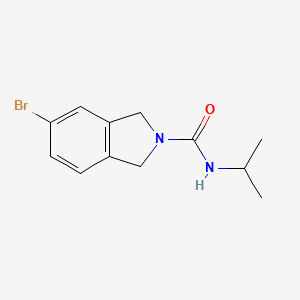

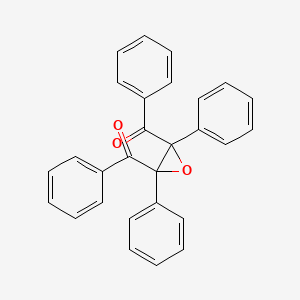


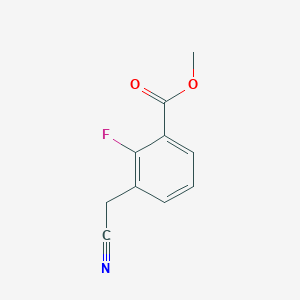
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
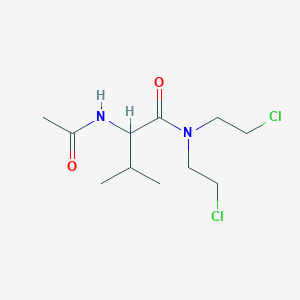

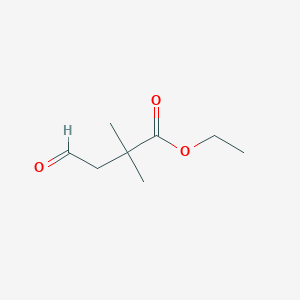
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
